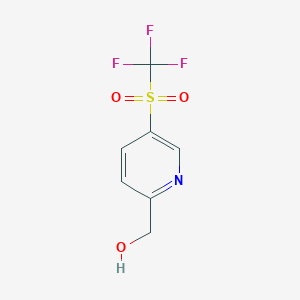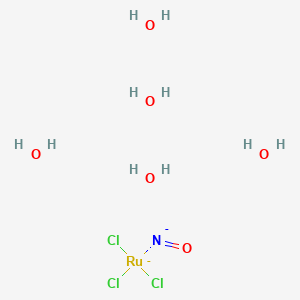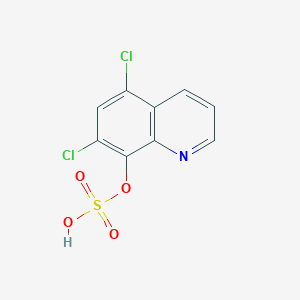
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol is an organic compound that features a pyridine ring substituted with a trifluoromethylsulfonyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol typically involves the introduction of the trifluoromethylsulfonyl group onto a pyridine ring followed by the addition of a hydroxymethyl group. One common method involves the reaction of 2-chloropyridine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine to form the trifluoromethylsulfonyl derivative. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to introduce the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The trifluoromethylsulfonyl group can be reduced to a trifluoromethyl group under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Formation of (5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)carboxylic acid.
Reduction: Formation of (5-(Trifluoromethyl)pyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethylsulfonyl and hydroxymethyl groups on biological systems. It may serve as a probe or a precursor for the development of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the design of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)methanol: Lacks the sulfonyl group, which may result in different chemical and biological properties.
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)amine: Contains an amino group instead of a hydroxymethyl group.
Uniqueness
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol is unique due to the presence of both the trifluoromethylsulfonyl and hydroxymethyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H6F3NO3S |
|---|---|
Molekulargewicht |
241.19 g/mol |
IUPAC-Name |
[5-(trifluoromethylsulfonyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)15(13,14)6-2-1-5(4-12)11-3-6/h1-3,12H,4H2 |
InChI-Schlüssel |
PGBRANBGWGDLBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1S(=O)(=O)C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)


![Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone](/img/structure/B12853255.png)



![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide](/img/structure/B12853277.png)


![1-[3-(Pentafluoroethyl)phenyl]ethan-1-one](/img/structure/B12853286.png)


